molecular formula C19H19N3O3S B2485667 2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one CAS No. 2380169-84-4

2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2485667
CAS RN: 2380169-84-4
M. Wt: 369.44
InChI Key: YGSQUUDFPSSTAJ-UHFFFAOYSA-N
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Description

“2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C19H19N3O3S and a molecular weight of 369.44. It belongs to the class of pyridopyrimidines, which are bicyclic systems containing two or three nitrogen atoms in both six-membered rings . Pyridopyrimidines have been used in various pharmaceutical applications due to their potential biological properties .


Synthesis Analysis

The synthesis of pyridopyrimidines involves multicomponent reactions, which are efficient methods for creating complex structures from simple building blocks . The synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives, for example, starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .


Molecular Structure Analysis

The structure of pyridopyrimidine derivatives is established by spectral methods . The 1H NMR spectrum and 13C NMR spectrum provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Pyridopyrimidines undergo various organic reactions. The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed, as well as the biological importance and mechanistic pathways .

Future Directions

Pyridopyrimidines, including “2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one”, represent an interesting class of heterocycles for future research due to their potential biological properties . They can be used as structural templates for drug discovery .

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-19-14-18(20-17-8-4-5-11-22(17)19)21-12-9-16(10-13-21)26(24,25)15-6-2-1-3-7-15/h1-8,11,14,16H,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSQUUDFPSSTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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